molecular formula C14H20O4S B14011729 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide CAS No. 92301-94-5

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide

Cat. No.: B14011729
CAS No.: 92301-94-5
M. Wt: 284.37 g/mol
InChI Key: KSKZVJGYQNIZLJ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₂₀O₄S. It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and is substituted with diethoxy and 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylthiol with diethyl oxalate in the presence of a base to form the intermediate, which is then cyclized to form the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanothiete 1,1-dioxide: Another sulfur-containing heterocycle with similar structural features.

    3-Phenylsulfanylthietane 1,1-dioxide: A thietane derivative with a phenylsulfanyl group.

    3-Aryloxythietane 1,1-dioxide: A thietane derivative with an aryloxy group.

Uniqueness

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

92301-94-5

Molecular Formula

C14H20O4S

Molecular Weight

284.37 g/mol

IUPAC Name

3,3-diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide

InChI

InChI=1S/C14H20O4S/c1-4-17-14(18-5-2)10-19(15,16)13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3

InChI Key

KSKZVJGYQNIZLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1C2=CC=C(C=C2)C)OCC

Origin of Product

United States

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